COX-2 Inhibitory Potency: Tetrahydro-2H-isoindole Derivatives vs. Indole-Based Inhibitors
Derivatives synthesized from the 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid scaffold exhibit COX-2 inhibitory potency substantially exceeding that of indole-based comparators. The tetrahydro-2H-isoindole series demonstrates IC50 values ranging from 0.6 to 100 nM against COX-2 [1]. In contrast, the widely studied indole-derived COX-2 inhibitor rofecoxib exhibits an IC50 of 26 nM in human osteosarcoma cells [2]. The most potent tetrahydro-2H-isoindole analogs achieve approximately 40-fold higher potency (0.6 nM vs. 26 nM). This differential underscores the privileged nature of the saturated bicyclic framework for achieving high-affinity COX-2 engagement.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.6–100 nM (derivatives of tetrahydro-2H-isoindole-1-carboxylic acid scaffold) |
| Comparator Or Baseline | Rofecoxib: 26 nM (human osteosarcoma cells) |
| Quantified Difference | Approximately 40-fold more potent for the most active analog (0.6 nM vs. 26 nM) |
| Conditions | In vitro enzyme inhibition assays; tetrahydro-2H-isoindole data from recombinant COX-2 [1]; rofecoxib data from human osteosarcoma cell assay [2] |
Why This Matters
Procurement of this core carboxylic acid enables access to a chemical series with validated, high-potency COX-2 inhibition, a critical advantage for programs targeting inflammatory diseases.
- [1] Portevin B, Tordjman C, Pastoureau P, Bonnet J, De Nanteuil G. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. J Med Chem. 2000;43(24):4582-4593. doi:10.1021/jm990965x. PMID: 11101350. View Source
- [2] Rofecoxib. In: Probes & Drugs Portal. National Institutes of Health (NIH). Available at: https://pharos.nih.gov (accessed April 2026). View Source
